

An In-depth Technical Guide to the Carbazole Alkaloids of Murraya koenigii

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Abstract

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of carbazole alkaloids, a class of heterocyclic aromatic compounds with a wide array of potent biological activities. These activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, have positioned these molecules as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core carbazole alkaloids from Murraya koenigii, detailing their isolation, characterization, and mechanisms of action. It includes structured tables of quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to facilitate further research and development in this field.

Introduction

The plant kingdom remains a vast reservoir of novel chemical entities with therapeutic potential. Murraya koenigii, belonging to the Rutaceae family, has been used for centuries in traditional medicine, particularly in Ayurveda.[1] Modern phytochemical investigations have revealed that its medicinal properties are largely attributable to a diverse group of carbazole alkaloids.[2] These compounds, characterized by a dibenzopyrrole heterocyclic system, have demonstrated significant pharmacological effects, making them a focal point for natural product chemists and drug development professionals. This guide aims to consolidate the current



scientific knowledge on the principal carbazole alkaloids from M. koenigii, with a focus on providing practical, in-depth information for a scientific audience.

Major Carbazole Alkaloids and Their Biological Activities

Numerous carbazole alkaloids have been isolated from various parts of M. koenigii, with mahanimbine, girinimbine, koenimbine, and murrayanine being among the most studied.[2] These compounds exhibit a broad spectrum of biological activities, which are summarized below.

Anticancer Activity

Carbazole alkaloids from M. koenigii have shown potent cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

- Mahanimbine: Has demonstrated cytotoxicity against breast, pancreatic, and lung cancer cells.[4][5][6] It induces apoptosis through the mitochondrial pathway and can cause G0/G1 cell cycle arrest.[5][6]
- Girinimbine: Induces apoptosis in lung, colon, and liver cancer cells through both intrinsic and extrinsic pathways.[7][8] It has also been shown to inhibit the proliferation, migration, and invasion of breast cancer cells.[7]
- Murrayanine: Exhibits inhibitory effects on the proliferation of lung adenocarcinoma cells, inducing G2/M phase cell cycle arrest and apoptosis.[9]
- Koenimbine: Has shown cytotoxic effects against colon cancer cell lines.[10]

Antimicrobial Activity

Several carbazole alkaloids have demonstrated significant activity against a variety of pathogenic bacteria.

 Mahanine, Mahanimbicine, and Mahanimbine: Have shown potent inhibition against antibiotic-resistant bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa,



Klebsiella pneumoniae, and Escherichia coli.[11][12]

• Girinimbine and Koenimbine: Have displayed inhibitory effects against Bacillus cereus and Staphylococcus aureus.[13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of M. koenigii carbazole alkaloids are attributed to their ability to inhibit key inflammatory mediators.

- Murrayakonine A, O-methylmurrayamine A, and Mukolidine: Have been shown to inhibit the release of TNF-α and IL-6 in LPS-stimulated human peripheral blood mononuclear cells.[13]
 [15][16]
- Murrayanol: Has demonstrated anti-inflammatory potential against human prostaglandinendoperoxide H synthase (hPGHS-1 and hPGHS-2).[17]

Antioxidant Activity

Many carbazole alkaloids from M. koenigii are potent antioxidants, capable of scavenging free radicals.

- Mahanimbine: Has been identified as an active antioxidant agent.[18]
- Crude extracts rich in these alkaloids have shown significant DPPH radical scavenging activity.[19]

Antidiabetic Activity

Certain carbazole alkaloids have shown promise in the management of diabetes through various mechanisms.

- Mahanimbine: Has been shown to possess anti-hyperglycemic and anti-lipidemic effects.[1]
- Koenidine: Has been identified as a metabolically stable antidiabetic compound that improves insulin sensitivity.[16]

Quantitative Biological Data



The following tables summarize the quantitative data for the biological activities of key carbazole alkaloids from Murraya koenigii.

Table 1: Anticancer Activity (IC50 values in μM)

Compound	Cell Line	IC50 (μM)	Reference(s)
Mahanimbine	MCF-7 (Breast)	14 ± 0.2	[4]
MDA-MB-231 (Breast)	21.5 ± 0.8	[4]	
Capan-2 (Pancreatic)	3.5	[5][10]	_
SW1990 (Pancreatic)	3.5	[5][10]	_
Hs172.T (Bladder)	32.5	[6][20]	_
Girinimbine	A549 (Lung)	19.01	[21]
HT-29 (Colon)	4.79 ± 0.74 μg/mL	[7]	
HepG2 (Liver)	40 (72h)	[8]	_
Murrayanine	A549 (Lung)	9	[9]
Mahanine	Various	7.0 - 18.0	[10]
Koenimbine	HT-29 (Colon)	50 μg/mL	[10]
SW480 (Colon)	50 μg/mL	[10]	

Table 2: Antimicrobial Activity (MIC values in μg/mL)



Compound	Microorganism	MIC (μg/mL)	Reference(s)
Mahanine	S. aureus	25.0 - 175.0	[11][12][22]
P. aeruginosa	25.0 - 175.0	[11][12][22]	
K. pneumoniae	25.0 - 175.0	[11][12][22]	_
E. coli	25.0 - 175.0	[11][12][22]	_
Mahanimbicine	S. aureus	25.0 - 175.0	[11][12][22]
P. aeruginosa	25.0 - 175.0	[11][12][22]	
K. pneumoniae	25.0 - 175.0	[11][12][22]	_
E. coli	25.0 - 175.0	[11][12][22]	
Mahanimbine	S. aureus	25.0 - 175.0	[11][12][22]
P. aeruginosa	25.0 - 175.0	[11][12][22]	
K. pneumoniae	25.0 - 175.0	[11][12][22]	_
E. coli	25.0 - 175.0	[11][12][22]	
Girinimbine	B. cereus	3.4 μΜ	[13][14]
Koenimbine	S. aureus	17.0 μΜ	[13][14]

Table 3: Antioxidant Activity (IC50 values)

Extract/Compound	Assay	IC50	Reference(s)
Acetone Extract	DPPH	4.72 μg/mL	[19]
Alcohol Extract	DPPH	4.10 μg/mL	[19]
Aqueous Extract	DPPH	4.46 μg/mL	[19]
Methanol Extract	DPPH	25.058 ± 2.2 μg/mL	[23]
Mahanimbine	-	-	[18]

Table 4: Anti-inflammatory Activity



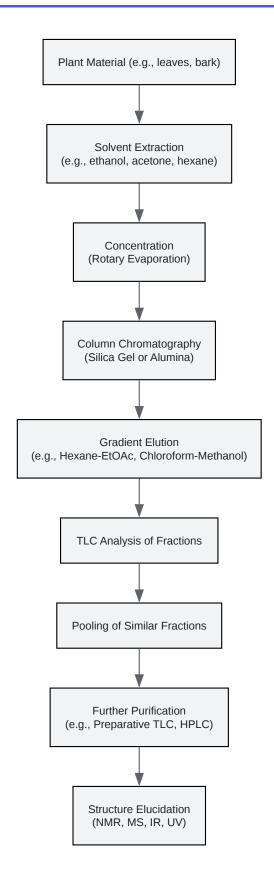
Compound	Assay	Inhibition	Reference(s)
Girinimbine	NO release	78.9% at 51±3.81 μg/mL	[7]
Murrayanol	hPGHS-1	IC50 109 μg/mL	[16][17]
hPGHS-2	IC50 218 μg/mL	[16][17]	

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of carbazole alkaloids from M. koenigii.

Isolation and Purification of Carbazole Alkaloids





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Caption: General workflow for the isolation and purification of carbazole alkaloids.



Protocol:

- Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.[24][25]
- Extraction:
 - Perform successive extraction with solvents of increasing polarity, such as hexane,
 chloroform, and ethanol, using a Soxhlet apparatus or maceration.[11][24][26]
 - For example, a dark green ethanol extract can be obtained from the leaves.[11]
- Concentration: Concentrate the crude extracts under reduced pressure using a rotary evaporator to yield a viscous residue.[11][24]
- Column Chromatography:
 - Subject the crude extract to column chromatography using silica gel (60-120 mesh) or alumina as the stationary phase.[24][26]
 - Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components based on polarity.[25][27]
- · Fraction Collection and Analysis:
 - Collect the eluate in fractions and monitor the separation using Thin Layer
 Chromatography (TLC).[26]
 - Pool the fractions that show similar TLC profiles.
- Purification:
 - Subject the pooled fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure carbazole alkaloids.
- Structure Elucidation:



 Characterize the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[11][26]

DPPH Radical Scavenging Assay (Antioxidant Activity)

Protocol:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl
 (DPPH) in methanol or ethanol.[28][29][30]
- Preparation of Test Samples: Dissolve the carbazole alkaloids or plant extracts in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made to various concentrations.[28][31]
- Assay Procedure:
 - In a 96-well microplate or test tubes, add a specific volume of the test sample to the DPPH solution.[28]
 - For example, mix 100 μL of the sample with 100 μL of the DPPH solution.
 - Prepare a control containing the solvent and the DPPH solution.
- Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[28]
 [29][30]
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19][28][30]
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Scavenging = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100
- IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging



activity against the sample concentration.[19][30]

MTT Assay (Cytotoxicity)

Protocol:

- Cell Culture: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[7]
- Treatment: Treat the cells with various concentrations of the carbazole alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
- MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
- Calculation: Calculate the percentage of cell viability using the following formula:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

Protocol:

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Preparation of Test Compounds: Prepare serial dilutions of the carbazole alkaloids in a suitable broth medium in a 96-well microplate.



- Inoculation: Inoculate each well with the bacterial suspension.
- Incubation: Incubate the microplate at 37°C for 24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

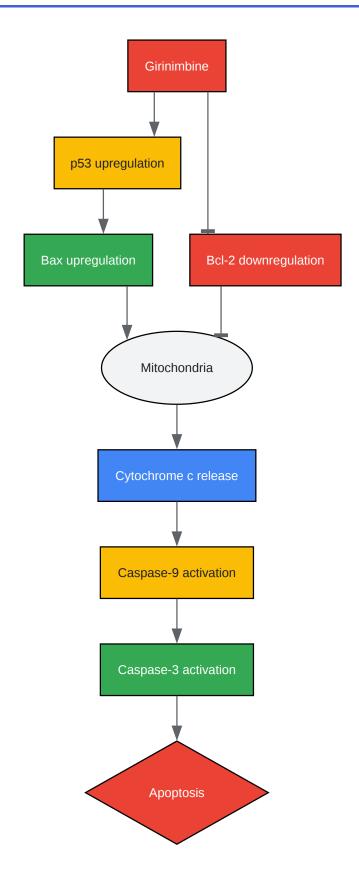
Signaling Pathways and Mechanisms of Action

The biological activities of M. koenigii carbazole alkaloids are underpinned by their interactions with various cellular signaling pathways.

Girinimbine-Induced Apoptosis

Girinimbine has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[7]





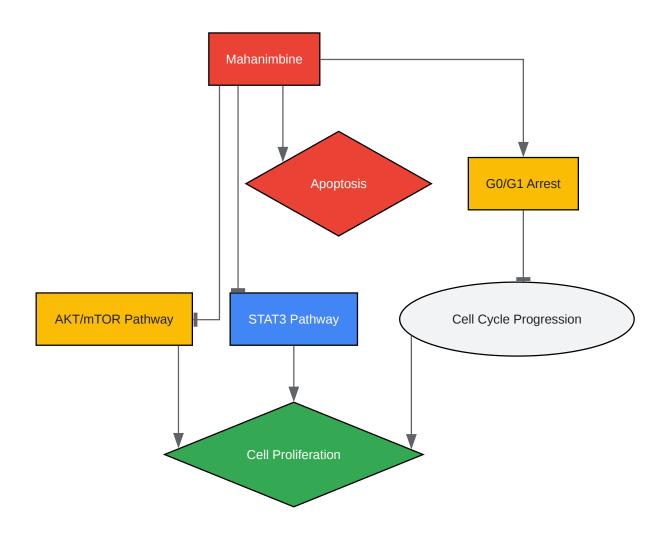
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Caption: Intrinsic apoptotic pathway induced by Girinimbine.



Mahanimbine's Anticancer Mechanism

Mahanimbine exerts its anticancer effects by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways like AKT/mTOR and STAT3.[5]



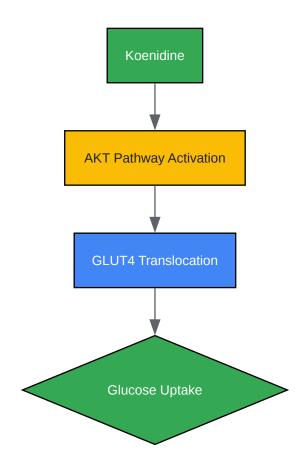
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Caption: Anticancer mechanisms of Mahanimbine.

Koenidine's Antidiabetic Action

Koenidine improves insulin sensitivity and glucose uptake through the AKT-dependent signaling pathway.[16]





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Caption: Antidiabetic signaling pathway of Koenidine.

Conclusion and Future Directions

The carbazole alkaloids from Murraya koenigii represent a class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their relatively simple chemical structures, make them attractive scaffolds for medicinal chemistry and drug development programs. This guide has provided a comprehensive overview of the current state of research, including quantitative data, experimental protocols, and mechanistic insights.

Future research should focus on:

- Lead Optimization: Semisynthetic modification of the carbazole scaffold to improve potency, selectivity, and pharmacokinetic properties.
- In Vivo Studies: More extensive preclinical and clinical studies to validate the in vitro findings and assess the safety and efficacy of these compounds in animal models and humans.



- Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways of less-studied carbazole alkaloids.
- Synergistic Studies: Exploring the potential of combining carbazole alkaloids with existing therapies to enhance efficacy and overcome drug resistance.

By continuing to explore the rich chemistry and biology of Murraya koenigii, the scientific community can unlock the full therapeutic potential of its carbazole alkaloids for the benefit of human health.

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